2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
Synthesis Analysis
The synthesis of boronic esters like “2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Chemical Reactions Analysis
Boronic esters, including “this compound”, are involved in various chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Synthesis and Molecular Structure
The synthesis and molecular structure of compounds related to 2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored in various studies. For example, the synthesis and crystal structure of similar compounds have been detailed, providing insights into the molecular arrangement and potential applications in material science and chemistry (Coombs et al., 2006).
Inhibitory Activity and Chemical Properties
Some derivatives of this compound have been studied for their inhibitory activity against specific enzymes, like serine proteases. Such studies contribute to understanding the biological activity and potential therapeutic applications of these compounds (Spencer et al., 2002). Additionally, the chemical properties, such as electrostatic potential and molecular orbitals, have been investigated, which are crucial for understanding the reactivity and interaction of these compounds in various chemical environments (Huang et al., 2021).
Application in Polymer Synthesis
The use of similar compounds in polymer synthesis has been explored. For instance, they have been used in the Suzuki-Miyaura coupling polymerization, demonstrating their utility in creating polymers with specific properties, which could have implications in material science and engineering (Yokozawa et al., 2011).
Fluorescent Properties and Detection Applications
Some derivatives have been synthesized to explore their fluorescent properties, particularly for detecting specific substances like hydrogen peroxide in biological systems. This signifies their potential use in biological and chemical sensing applications (Nie et al., 2020).
Electrochemical Properties
The electrochemical properties of compounds containing similar structural elements have been investigated, revealing insights into their potential use in electrochemical applications and the development of new materials (Tanigawa et al., 2016).
Mechanism of Action
Target of Action
It’s known that this compound is a boronic ester, which are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting organopalladium complex can then undergo a reductive elimination step to form a new carbon-carbon bond .
Biochemical Pathways
The compound doesn’t directly affect biochemical pathways as it’s primarily used in synthetic chemistry rather than biological systems . .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This allows for the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature . Additionally, the compound’s stability may be influenced by factors such as exposure to air or moisture .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis . The compound, as an organoboron reagent, is transferred from boron to palladium during the transmetalation process .
Cellular Effects
Similar organoboron compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an organoboron reagent in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound participates in a transmetalation process, where it is transferred from boron to palladium .
Metabolic Pathways
Similar organoboron compounds are known to participate in various metabolic processes .
Properties
IUPAC Name |
2-(4-methoxy-3-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO5S/c1-13(2)14(3,4)20-15(19-13)10-7-8-11(18-5)12(9-10)21(6,16)17/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQIXLLZOOVBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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